molecular formula C13H9ClN2O4 B11948078 N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide CAS No. 853349-20-9

N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide

Cat. No.: B11948078
CAS No.: 853349-20-9
M. Wt: 292.67 g/mol
InChI Key: CSQGTADKDKYJBO-GQCTYLIASA-N
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Description

N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide is an acrylamide derivative characterized by a 2-chloro-4-nitrophenyl group attached to the amide nitrogen and a 2-furyl substituent on the propenamide chain. Its molecular formula is C₁₃H₁₀ClN₂O₄, with a molecular weight of 300.68 g/mol (inferred from structural analogs in ). The compound’s structure combines electron-withdrawing (nitro, chloro) and aromatic (furan) groups, which may confer unique electronic properties and reactivity. Predicted physical properties include a boiling point of 547.6±50.0 °C and density of 1.529±0.06 g/cm³ .

Properties

CAS No.

853349-20-9

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C13H9ClN2O4/c14-11-8-9(16(18)19)3-5-12(11)15-13(17)6-4-10-2-1-7-20-10/h1-8H,(H,15,17)/b6-4+

InChI Key

CSQGTADKDKYJBO-GQCTYLIASA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Reagent Selection

Carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely employed for amide bond formation. In the synthesis of cyanoacetamides, DCC facilitates the activation of cyanoacetic acid for nucleophilic attack by aryl amines under controlled temperatures (10–15°C) in dimethylformamide (DMF). For N-(2-chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide, this approach could involve:

  • Acid Activation : 3-(2-furyl)acrylic acid is activated using DCC in anhydrous DMF.

  • Amine Coupling : 2-Chloro-4-nitroaniline is introduced to the activated intermediate, forming the target acrylamide.

  • Workup : Precipitation via water addition and filtration yields the crude product, which is purified via recrystallization.

Optimization and Yield Considerations

Key parameters include:

  • Temperature Control : Maintaining sub-15°C conditions during DCC addition minimizes side reactions.

  • Solvent Selection : DMF enhances reagent solubility, while tetrahydrofuran (THF) may improve reaction homogeneity for bulkier substrates.

  • Stoichiometry : A 1.1:1 molar ratio of DCC to carboxylic acid ensures complete activation.

Wittig Olefination for α,β-Unsaturated Amide Construction

Phosphorane-Mediated Olefination

The Wittig reaction enables stereoselective formation of α,β-unsaturated esters, as demonstrated in the synthesis of methyl (E)-3-(4-chloro-1-(2-chloro-4-iodobenzyl)-2-methylimidazol-5-yl)-2-propenate. Adapting this method:

  • Phosphorane Synthesis : Triphenylphosphine reacts with methyl acrylate to generate the requisite ylide.

  • Aldehyde Condensation : 2-Chloro-4-nitrobenzaldehyde undergoes olefination with the ylide to yield 3-(2-furyl)-2-propenoic acid methyl ester.

  • Ester Hydrolysis and Amidation : The ester is hydrolyzed to the carboxylic acid, followed by coupling with 2-furylamine via DCC.

Stereochemical and Solvent Effects

  • Stereoselectivity : The E-configuration predominates when using stabilized ylides in polar aprotic solvents like THF.

  • Catalytic Additives : Tetrakis(triphenylphosphine)palladium(0) may enhance reaction rates in sterically hindered systems.

Direct Aminolysis of Acryloyl Chlorides

Acid Chloride Preparation

3-(2-Furyl)acryloyl chloride is synthesized via thionyl chloride treatment of 3-(2-furyl)acrylic acid. Subsequent aminolysis with 2-chloro-4-nitroaniline in dichloromethane (DCM) at 0°C yields the target compound.

Advantages and Limitations

  • Efficiency : High yields (>85%) are achievable due to the electrophilicity of acid chlorides.

  • Side Reactions : Competing hydrolysis necessitates anhydrous conditions and rapid workup.

Cyclocondensation and Retro-Synthetic Analysis

Triethyl Orthoformate-Mediated Cyclization

Triethyl orthoformate (TEOF) promotes cyclocondensation in quinoline syntheses, as seen in the formation of 4-amino-3-quinolinecarbonitriles. For the target acrylamide:

  • Intermediate Formation : 3-(2-Furyl)acrylic acid and 2-chloro-4-nitroaniline react in refluxing toluene with TEOF.

  • Cyclization : Heating at 140°C facilitates intramolecular dehydration, forming a quinoline intermediate.

  • Ring Opening : Acidic hydrolysis regenerates the acrylamide backbone.

Reaction Monitoring and Purification

  • Chromatographic Analysis : HPLC or TLC (hexane/ethyl acetate, 3:1) ensures reaction completion.

  • Crystallization : Iso-propanol or ethyl acetate/hexane mixtures yield high-purity solids.

Catalytic Amidation Using Palladium Complexes

Cross-Coupling Strategies

Palladium catalysts enable C–N bond formation in hindered systems. A proposed route involves:

  • Buchwald-Hartwig Amination : Coupling 3-(2-furyl)acryloyl chloride with 2-chloro-4-nitroaniline using Pd(OAc)₂ and Xantphos.

  • Microwave Assistance : Reduced reaction times (1–2 hours) at 100°C improve efficiency.

Catalyst Recovery and Recycling

  • Heterogeneous Catalysis : Silica-supported palladium minimizes metal leaching.

  • Yield Optimization : Ligand selection (e.g., BINAP) enhances steric tolerance .

Chemical Reactions Analysis

Condensation Reaction

The condensation of cyanoacetamide with a furan-derived amine is critical for forming the propenamide core. Trialkylorthoformate acts as a dehydrating agent, promoting the formation of the acrylamide intermediate. For example:

  • Conditions : Iso-propanol, 80°C, 2.0–7.0 equivalents of triethylorthoformate .

  • Outcome : Precipitation of the product in high purity without further purification .

Reagent Purpose Conditions
TriethylorthoformateDehydrating agentIso-propanol, 80°C, reflux
CyanoacetamideAmide precursorAlcoholic solvent

Functionalization

The nitro and chloro groups are likely introduced via standard electrophilic substitution:

  • Nitration : Using a nitrating mixture (HNO₃/H₂SO₄) .

  • Chlorination : Employing SOCl₂ or Cl₂ gas under controlled conditions .

Condensation Step

  • Optimal Solvent : Iso-propanol ensures efficient mixing and precipitation of the product .

  • Temperature : Reflux at 80°C balances reaction rate and product stability .

  • Catalyst : Triethylorthoformate accelerates the reaction by removing water .

Cyclization (if applicable)

  • Reagent : Phosphorus oxychloride in acetonitrile or toluene .

  • Temperature : 80–110°C for efficient cyclodehydration .

  • Catalyst : Pyridine or triethylamine may accelerate the reaction .

Step Reagent Conditions
CondensationTriethylorthoformateIso-propanol, 80°C, reflux
CyclizationPOCl₃Acetonitrile, 80–110°C

Research Findings and Challenges

  • High-Yield Synthesis : Patents highlight that optimized conditions (e.g., iso-propanol, controlled heating) yield products in >90% purity without intermediate purification .

  • Substitution Patterns : The nitro and chloro groups on the phenyl ring reduce reactivity in subsequent steps, requiring careful control of reaction conditions .

  • Stability : The propenamide core may undergo degradation under harsh conditions, necessitating mild reaction parameters .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide is its potential as an anticancer agent. Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells. The mechanism of action involves the induction of apoptosis through the intrinsic apoptotic pathway, as evidenced by studies using JC-1 fluorescent dye staining which indicated mitochondrial depolarization in treated cells .

Inhibition of Protein Kinases
The compound has also been investigated for its ability to inhibit specific protein kinases associated with cancer progression. Studies have demonstrated that it can selectively inhibit mutant forms of HER2, which are implicated in aggressive breast cancers. This selective inhibition could provide a therapeutic advantage over traditional treatments that target wild-type receptors .

Synthetic Applications

Intermediates in Organic Synthesis
this compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for modifications that can lead to the development of novel compounds with enhanced biological activity. For instance, derivatives of this compound have been synthesized to explore their pharmacological profiles and potential therapeutic uses .

Material Science

Development of Functional Materials
The unique chemical structure of this compound makes it suitable for developing functional materials, such as polymers and coatings that require specific chemical properties. Research into its use in creating photoresponsive materials has shown promise, particularly in applications where light-triggered responses are desired.

Data Table: Summary of Research Findings

Application AreaSpecific Use CaseFindings/ResultsReferences
Anticancer ActivityBreast Cancer TreatmentInduces apoptosis via mitochondrial pathways
Protein Kinase InhibitionHER2 Mutant InhibitionSelectively inhibits mutant HER2
Organic SynthesisIntermediate for Novel CompoundsFacilitates synthesis of biologically active derivatives
Material ScienceDevelopment of Photoresponsive MaterialsPotential for use in light-triggered applications

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound demonstrated significant cytotoxicity against MCF-7 cells at concentrations as low as 1 µM. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment led to a marked increase in early apoptotic cells compared to control groups .

Case Study 2: Synthesis and Modification

Another investigation explored the synthetic versatility of this compound by modifying its structure to create derivatives with enhanced activity against various cancer cell lines. The modifications included altering substituents on the aromatic rings, which resulted in compounds with improved potency and selectivity against specific cancer types .

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Substituent Effects and Electronic Profiles

The target compound’s bioactivity and reactivity are influenced by its substituents. Comparisons with analogs highlight key differences:

Compound Name (CAS) Substituents on Amide Nitrogen Propenamide Chain Substituent Molecular Weight (g/mol) Key Electronic Features
Target Compound 2-Chloro-4-nitrophenyl 2-Furyl 300.68 Strong EWG (NO₂, Cl), aromatic (furan)
(E)-N-(2-Chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide (385380-52-9) 2-Chloro-4-nitrophenyl 2-Furyl + cyano group 317.68 Additional cyano group enhances electrophilicity
N-(3-Chloro-4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide (349433-86-9) 3-Chloro-4-fluorophenyl 3-Nitrophenyl 320.703 Dual nitro groups; chloro-fluoro synergy
N-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)prop-2-enamide (329777-61-9) 3-Chloro-4-fluorophenyl 4-Isobutylphenyl 331.81 Lipophilic isobutyl group; moderate EWG (Cl, F)
N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide (853333-24-1) 2-Chloro-4-methylphenyl 5-(Trifluoromethylphenyl)furyl 407.823 Strong EWG (CF₃); methyl enhances hydrophobicity

Key Observations :

  • Cyano-substituted analogs (e.g., 385380-52-9) exhibit higher molecular weights and altered solubility profiles due to polar cyano groups .

Physical Properties and Stability

Predicted physical properties (e.g., boiling point, density) reflect structural differences:

Compound (CAS) Boiling Point (°C) Density (g/cm³) Acidic pKa
Target Compound 547.6±50.0 1.529±0.06 8.14±0.70
349433-86-9 Not reported Not reported Not reported
329777-61-9 Not reported Not reported Not reported
853333-24-1 Not reported Not reported Not reported

The target compound’s high boiling point suggests thermal stability suitable for high-temperature synthetic processes, while its moderate pKa implies partial ionization in physiological environments, influencing bioavailability.

Biological Activity

N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H10_{10}ClN2_{2}O3_{3}
  • Molecular Weight : 276.68 g/mol
  • Structural Features : The compound features a chloro group, a nitro group, and a furyl moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways, potentially affecting cancer cell growth.
  • Receptor Interaction : It may interact with various receptors, modulating downstream signaling pathways that regulate cellular functions.
  • Reactive Oxygen Species (ROS) Generation : The presence of nitro and chloro groups can facilitate electron transfer reactions, leading to increased oxidative stress in targeted cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Cell Lines Tested :
    • MV4-11 (acute biphenotypic leukemia)
    • MOLM13 (acute monocytic leukemia)
  • Inhibition Concentrations :
    • IC50 values were approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells, indicating potent growth inhibition at low concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Tested Pathogens : Various bacterial strains were used to assess the antimicrobial efficacy.
  • Results : this compound demonstrated notable inhibitory effects against select bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Cancer Cell Lines :
    • Researchers investigated the impact of the compound on cell cycle progression in cancer cell lines.
    • Results indicated a G0/G1 phase arrest in treated cells, leading to reduced proliferation rates .
  • Antimicrobial Efficacy Study :
    • A comparative analysis was conducted against standard antibiotics.
    • The compound showed comparable or superior activity against resistant bacterial strains, reinforcing its potential as a lead compound for drug development.

Summary of Findings

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerMV4-110.3 µM
AnticancerMOLM131.2 µM
AntimicrobialVarious BacteriaSignificant Inhibition

Q & A

Q. What are the established synthetic routes for N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide, and what are the critical reaction conditions?

The compound can be synthesized via base-catalyzed cyclization of 1-pivaloyl-3-(2-chloro-4-nitrophenyl)thiourea with α-bromoacetone generated in situ. Key conditions include using a polar aprotic solvent (e.g., DMF) at 60–80°C and optimizing reaction time (12–24 hours) to achieve >75% yield. Post-synthesis purification involves column chromatography with ethyl acetate/hexane gradients .

Q. How is the structural confirmation of this compound performed, and what crystallographic data are available?

Structural confirmation relies on spectroscopic methods (¹H/¹³C NMR, UV-Vis) and single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1 with unit cell parameters: a = 8.7137(10) Å, b = 10.2010(14) Å, c = 10.6593(13) Å, α = 62.671(9)°, β = 82.701(10)°, γ = 79.762(10)°, and V = 827.21(8) ų. These data validate the planar geometry of the propenamide moiety and nitro group orientation .

Q. What analytical techniques are recommended to monitor side reactions during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is ideal for tracking intermediates and byproducts. Mass spectrometry (ESI-MS) can identify unexpected adducts, such as hydrolysis products (e.g., free carboxylic acids) or dimerization artifacts .

Q. How can spectroscopic discrepancies (e.g., NMR peak splitting) be resolved for this compound?

Dynamic effects in NMR (e.g., rotational barriers around the amide bond) may cause peak splitting. Variable-temperature NMR (VT-NMR) at 25–50°C can resolve these anomalies. For UV-Vis, solvent polarity adjustments (e.g., switching from methanol to acetonitrile) may reduce aggregation-induced spectral broadening .

Advanced Research Questions

Q. What is the inhibitory activity of this compound against SARS-CoV-2 main protease (Mpro), and how is its mechanism evaluated?

The compound exhibits inhibitory activity against SARS-CoV-2 Mpro with an IC₅₀ of 0.00003 μM, suggesting potent binding. Mechanistic studies involve molecular docking (e.g., AutoDock Vina) to identify interactions with the catalytic dyad (His41/Cys145) and enzyme kinetics (e.g., pre-steady-state assays) to confirm competitive/non-competitive inhibition .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

SAR studies should focus on modifying the furan substituent (e.g., replacing 2-furyl with 3-thienyl) and the nitro group (e.g., introducing electron-withdrawing groups at para-position). Computational tools (e.g., CoMFA, molecular dynamics) predict binding affinities, while parallel synthesis (e.g., Ugi reaction) generates analogs for in vitro screening .

Q. What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?

Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., BINAP-Ru complexes) ensures enantiomeric purity. Chiral HPLC (Chiralpak IA column) with hexane/isopropanol eluents verifies enantiomeric excess (>98%) .

Q. How does the compound’s photophysical behavior (e.g., fluorescence) correlate with its electronic structure?

Time-dependent density functional theory (TD-DFT) calculations reveal that the nitro group’s electron-withdrawing nature and furan’s π-conjugation contribute to a redshifted fluorescence emission (λₑₘ = 450 nm in DMSO). Spectrofluorometric titrations with metal ions (e.g., Cu²⁺) can probe chelation-induced quenching .

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